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molecular formula C11H13N B3353937 1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole CAS No. 5695-32-9

1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole

Cat. No. B3353937
M. Wt: 159.23 g/mol
InChI Key: ZXRHTGNBKZIYSD-UHFFFAOYSA-N
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Patent
US09096520B2

Procedure details

N-tert-Butylcarbamate-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole (110 mg, 0.42 mmol) was dissolved in a HCl solution (5 mL, 4.0 M solution in 1,4-dioxane) and stirred for 2 hours at room temperature. The reaction was concentrated by rotary evaporation. The crude product was purified by reverse-phase liquid chromatography to afford the title compound. 1H NMR (d6-DMSO 300 MHz)*7.16 (m, 4H), 3.71 (m, 1H), 3.25 (m, 1H), 3.0-3.18 (m, 2H), 2.79-3.00 (m, 2H), 2.72 (m, 1H), 2.45 (m, 1H) ppm. MS calculated for C11H13N+H: 160, observed: 160.
Name
N-tert-Butylcarbamate 1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole
Quantity
110 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(NC(=O)[O-])(C)(C)C.[CH2:9]1[NH:13][CH2:12][CH:11]2[C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][C:19]=3[CH2:20][CH:10]12>Cl>[CH2:9]1[NH:13][CH2:12][CH:11]2[C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][C:19]=3[CH2:20][CH:10]12 |f:0.1|

Inputs

Step One
Name
N-tert-Butylcarbamate 1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole
Quantity
110 mg
Type
reactant
Smiles
C(C)(C)(C)NC([O-])=O.C1C2C(CN1)C=1C=CC=CC1C2
Name
Quantity
5 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The crude product was purified by reverse-phase liquid chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1C2C(CN1)C=1C=CC=CC1C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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